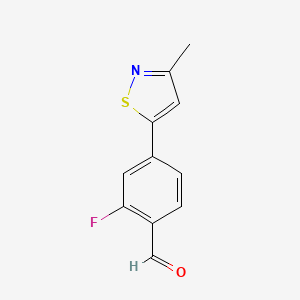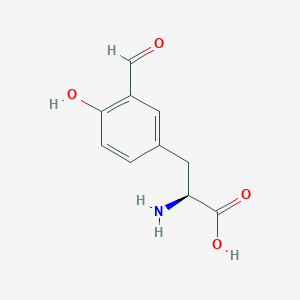
3-Formyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a formyl group (-CHO) attached to the benzene ring of the tyrosine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formyl-L-tyrosine can be synthesized through various methods. One common approach involves the formylation of L-tyrosine using formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the selective formylation of the tyrosine molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. For example, certain strains of bacteria can be genetically modified to produce this compound through fermentation processes. This method is advantageous due to its scalability and potential for cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Carboxy-L-tyrosine
Reduction: 3-Hydroxymethyl-L-tyrosine
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-Formyl-L-tyrosine exerts its effects is primarily through its interaction with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. This property is exploited in the development of enzyme inhibitors and protein labeling techniques .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-L-tyrosine: Similar structure but with a hydroxyl group instead of a formyl group.
3-Methoxy-L-tyrosine: Contains a methoxy group instead of a formyl group.
3-Nitro-L-tyrosine: Contains a nitro group instead of a formyl group.
Uniqueness
3-Formyl-L-tyrosine is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where selective modification of proteins is required .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,5,8,13H,4,11H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
MYVUDDGZMPQJEZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C=O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


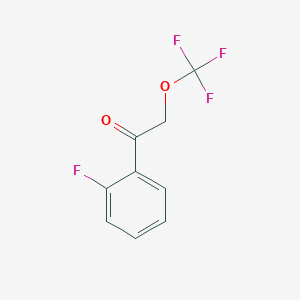

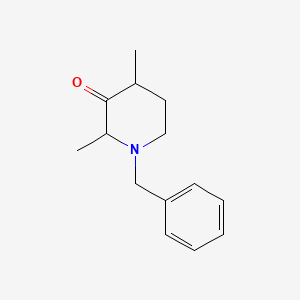
![5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13165082.png)
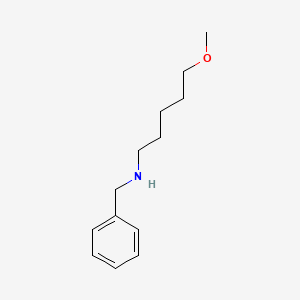



![2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13165117.png)

![1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine](/img/structure/B13165125.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165128.png)

